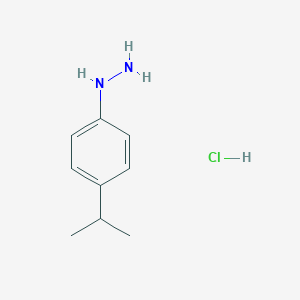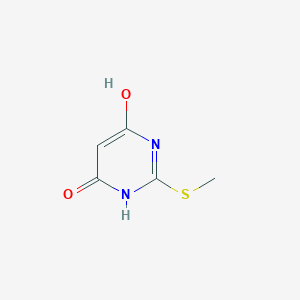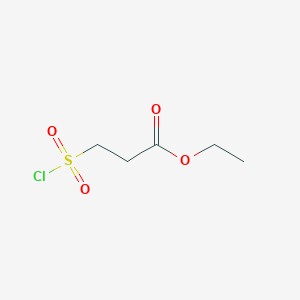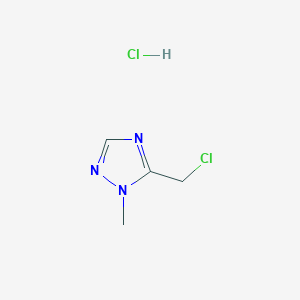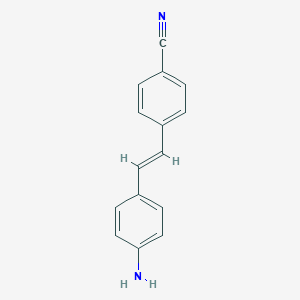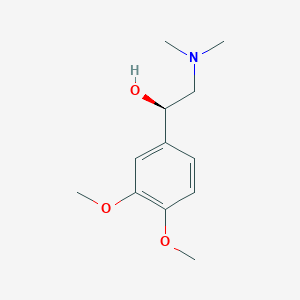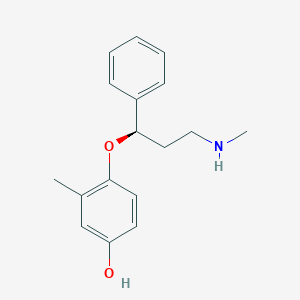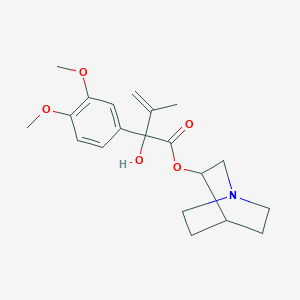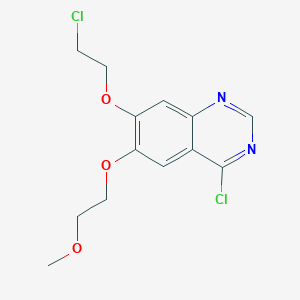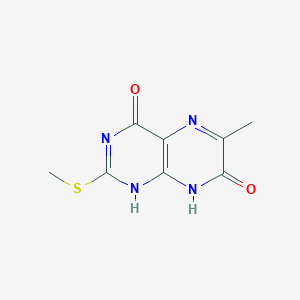![molecular formula C29H50O2 B019988 (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol CAS No. 113892-08-3](/img/structure/B19988.png)
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Übersicht
Beschreibung
The compound of interest belongs to a class of molecules that are structurally complex, indicating the presence of multiple chiral centers and functional groups. These types of compounds are often synthesized through multi-step organic reactions, involving careful planning to ensure the correct stereochemistry.
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves strategies such as selective functionalization, protection and deprotection of functional groups, and the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry. Although no direct synthesis of this exact molecule was found, similar compounds, such as those involving silanes and cyclotetrasiloxanes, are synthesized through reactions that could involve halogenation, Grignard reactions, and subsequent functional group transformations (Wrackmeyer et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the one mentioned often includes a variety of functional groups and a complex backbone. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are pivotal in determining the precise structure, including the configuration of chiral centers, and the spatial arrangement of the molecule's atoms (Dahrouch et al., 2001).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred based on its functional groups and molecular structure. For instance, the presence of trideuteriomethyl groups suggests isotopic labeling, which is often used in mechanistic studies or to enhance the physical properties of compounds. The chemical behavior would be influenced by these groups, affecting reactivity and possibly stability (Iwatsuki et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are closely related to the molecular structure. The presence of dimethyl and tridecyl groups would likely render the compound hydrophobic, affecting its solubility in organic solvents. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study these properties (Koten et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards certain reagents, stability under various conditions, and the potential for undergoing specific types of chemical reactions, would depend on the structure. For example, the bis(trideuteriomethyl) groups might impact the rate of reactions where these groups are involved, due to the kinetic isotope effect (Selzer & Rappoport, 1996).
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
Research on compounds structurally similar to (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol has focused on their applications in catalytic reactions and synthesis. For instance, chiral Pt(II)/Pd(II) pincer complexes, which exhibit structural similarities, have been studied for their applications in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006). Another study explores the use of silicon-containing compounds in stereocontrolled organic synthesis, demonstrating the versatility of these complex molecules in creating various stereochemical configurations (Fleming & Lawrence, 1998).
Novel Organic Compounds and Mechanism Studies
The development of new organic compounds and the exploration of their reaction mechanisms also form a significant area of research. For example, Liu Diansheng synthesized a novel organic compound through the treatment of certain amines with chlorotrimethylsilane and n-butyllithium, leading to a unique bridged amidinate-diamido and annular diaminocyclohexane (Diansheng, 2004). This kind of research contributes to understanding the underlying mechanisms and potential applications of such complex molecules in various fields of chemistry.
Structural Analysis and NMR Studies
Structural analysis and nuclear magnetic resonance (NMR) studies form a crucial part of research involving complex organic compounds. For instance, the synthesis and characterization of specific protoporphyrin derivatives have been carried out, enabling the assignment of paramagnetically shifted methyl resonances in the NMR spectrum of iron(III) protoporphyrin-IX cyanide (Cavaleiro et al., 1974). Such studies are vital for understanding the physical and chemical properties of these compounds at a molecular level.
Synthesis and Characterization of Metallomacrocyclic Complexes
The synthesis and characterization of metallomacrocyclic complexes using similar compounds have also been a topic of interest. Guerrero et al. synthesized new pyrazolic hybrid ligands and explored their reactions with palladium(II), leading to the formation of both monomeric and dimeric complexes (Guerrero et al., 2008). This research contributes to the broader understanding of organometallic chemistry and the potential for creating novel catalysts and functional materials.
Eigenschaften
IUPAC Name |
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-BCHQTGRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Almefrol-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
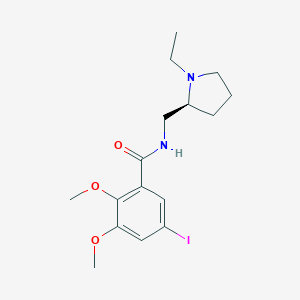
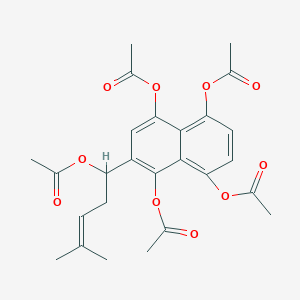
![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)
